molecular formula C12H18ClNOS B2939861 4-((4-Methoxyphenyl)thio)piperidine hydrochloride CAS No. 1172883-91-8

4-((4-Methoxyphenyl)thio)piperidine hydrochloride

Cat. No.: B2939861
CAS No.: 1172883-91-8
M. Wt: 259.79
InChI Key: MVVLRAGCWPJXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Methoxyphenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNOS It is a piperidine derivative where the piperidine ring is substituted with a 4-methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride typically involves the reaction of 4-methoxythiophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)thio)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The thioether linkage can be reduced to form a sulfide.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-((4-Hydroxyphenyl)thio)piperidine hydrochloride.

    Reduction: Formation of 4-((4-Methylphenyl)thio)piperidine hydrochloride.

    Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-((4-Methoxyphenyl)thio)piperidine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromophenyl)thio)piperidine hydrochloride
  • 4-((4-Chlorophenyl)thio)piperidine hydrochloride
  • 4-((4-Fluorophenyl)thio)piperidine hydrochloride

Uniqueness

4-((4-Methoxyphenyl)thio)piperidine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVLRAGCWPJXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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